Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate

Synthetic intermediate Medicinal chemistry Protective group strategy

Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-53-6) is a synthetic piperazine-nitrobenzoate ester derivative with the molecular formula C18H17Cl2N3O4 and a molecular weight of 410.25 g/mol. The compound features a 3,4-dichloro-substituted phenyl ring attached to a piperazine core, a methyl ester moiety, and a nitro group on the benzoate ring.

Molecular Formula C18H17Cl2N3O4
Molecular Weight 410.25
CAS No. 478246-53-6
Cat. No. B2811157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate
CAS478246-53-6
Molecular FormulaC18H17Cl2N3O4
Molecular Weight410.25
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H17Cl2N3O4/c1-27-18(24)12-2-5-16(17(10-12)23(25)26)22-8-6-21(7-9-22)13-3-4-14(19)15(20)11-13/h2-5,10-11H,6-9H2,1H3
InChIKeyWXCGNBPJQSVZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-53-6): Core Scaffold Identity and Procurement Baseline


Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-53-6) is a synthetic piperazine-nitrobenzoate ester derivative with the molecular formula C18H17Cl2N3O4 and a molecular weight of 410.25 g/mol . The compound features a 3,4-dichloro-substituted phenyl ring attached to a piperazine core, a methyl ester moiety, and a nitro group on the benzoate ring. This specific substitution pattern and functional group arrangement is critical for its intended use as a versatile synthetic intermediate in medicinal chemistry . The methyl ester functionality provides a synthetic handle for further derivatization, distinguishing it from its free acid analog, while the 3,4-dichloro substitution pattern influences its lipophilicity and potential receptor binding profile compared to the 2,3-dichloro regioisomers commonly explored in BAD phosphorylation inhibitor series [1].

Why Generic Piperazine-Nitrobenzoate Substitution Fails for Applications Requiring Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-53-6)


This compound cannot be replaced by in-class piperazine-nitrobenzoate analogs without compromising synthetic utility or physico-chemical properties . The free acid analog (CAS 478246-62-7) lacks the methyl ester protective group, which is essential for further selective derivatization . The benzoyl analog (CAS 341967-75-7) differs by a carbonyl linker, resulting in significantly different boiling point, density, and ionization behavior (pKa shift of ~3.6 log units) that alters purification and reaction conditions [1]. Additionally, the 3,4-dichloro substitution pattern on the phenyl ring is critical for the compound's potential biological interaction profile, as evidenced by the distinct activity of 2,3-dichloro-substituted congeners in BAD phosphorylation assays [2]. These structural variations translate into meaningful differences in synthetic outcomes and biological screening results, making direct substitution risky in research or production settings.

Quantitative Differentiation Evidence for Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-53-6) vs. Closest Analogs


Methyl Ester Synthetic Handle vs. Free Acid: Molecular Weight and Synthetic Versatility

The target compound, a methyl ester, has a molecular weight of 410.25 g/mol . Its free acid counterpart (CAS 478246-62-7) has a molecular weight of 396.2 g/mol . The molecular weight difference of 14.05 g/mol corresponds to the methyl group. This ester functionality serves as a protective group for the carboxylic acid, enabling selective transformations at other reactive sites (nitro group, piperazine) without interference. The free acid cannot offer this orthogonal protection strategy.

Synthetic intermediate Medicinal chemistry Protective group strategy

Boiling Point and Density Comparison vs. Benzoyl Analog: Ease of Purification and Handling

The target compound has a predicted boiling point of 590.0±50.0 °C and a density of 1.411±0.06 g/cm³ . The benzoyl analog (CAS 341967-75-7) has a higher predicted boiling point of 635.6±55.0 °C and a higher density of 1.444±0.06 g/cm³ [1]. This corresponds to a boiling point difference of approximately 45.6 °C and a density difference of 0.033 g/cm³, indicating that the target compound is likely more amenable to distillation-based purification or exhibits different chromatographic behavior.

Purification Physicochemical properties Process chemistry

Ionization Potential (pKa) Difference vs. Benzoyl Analog: Implications for Salt Formation and Solubility

The target compound exhibits a predicted pKa of 3.51±0.40 , while the benzoyl analog (CAS 341967-75-7) shows a drastically lower predicted pKa of -0.11±0.10 [1]. This difference of approximately 3.62 log units indicates that the target compound is significantly more basic. This property can be exploited for acid-base extraction, salt formation, or to tune solubility under physiological conditions.

Ionization Solubility Formulation

3,4-Dichloro vs. 2,3-Dichloro Substitution: Class-Level Inference on Biological Activity Profile

While direct bioactivity data for the target compound itself is currently limited in published literature, strong class-level inference can be drawn from closely related NPB analogs where the 2,3-dichlorophenylpiperazine moiety was explored as a core scaffold for BAD phosphorylation inhibitors [1]. In MCF-7 breast cancer cell viability assays, the lead compound NPB (bearing a 2,3-dichloro substitution) exhibited an IC50 of 6.5 µM, whereas analogs with structural modifications showed varying IC50 values ranging from 3.11 µM to 7.68 µM [1]. The target compound's distinct 3,4-dichloro substitution pattern presents a regioisomeric variation that has not been systematically evaluated in this context, presenting an opportunity for novel SAR exploration.

Structure-activity relationship BAD phosphorylation Oncology

Purity Specification and Batch-Level Quality Assurance: Comparative Vendor Data

The target compound is offered commercially from multiple vendors, with documented specifications from Key Organics/Bionet Research at 90% purity and from Bidepharm providing batch-specific quality assurance data including NMR, HPLC, and GC analyses . In comparison, the free acid analog (CAS 478246-62-7) is available from AKSci at 95% purity . While the free acid offers a marginally higher purity baseline, the target compound's available multi-technique batch certification (NMR, HPLC, GC) provides greater analytical transparency, allowing users to make informed decisions about its suitability for specific applications.

Purity analysis Quality control Reproducibility

Optimal Scientific and Industrial Application Scenarios for Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-53-6)


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection

When a synthetic pathway demands selective manipulation of the piperazine nitrogen or nitro group, the methyl ester functionality of the target compound provides a crucial orthogonal protecting group that the free acid analog (CAS 478246-62-7) cannot offer. The ester can be retained through multiple synthetic steps and subsequently hydrolyzed to release the carboxylic acid for final coupling or salt formation, a strategy not feasible with the unprotected acid .

Process Chemistry Optimization Leveraging Lower Boiling Point and Density

For scale-up and purification, the target compound's predicted boiling point of 590.0 °C and density of 1.411 g/cm³ compare favorably to the benzoyl analog (CAS 341967-75-7) with a boiling point of 635.6 °C and density of 1.444 g/cm³. The ~45.6 °C lower boiling point and lower density translate to reduced distillation energy requirements and potentially cleaner chromatographic separations, making the target compound a more cost-effective choice for process development [1].

SAR Exploration of BAD Phosphorylation Inhibitors via Regioisomeric Substitution

The 3,4-dichloro substitution pattern on the phenyl ring of the target compound represents an unexplored regioisomeric variation relative to the 2,3-dichloro scaffold used in NPB analogs that inhibited MCF-7 cell viability with IC50 values ranging from 3.11–7.68 µM [2]. Researchers pursuing novel intellectual property or seeking improved selectivity in the BAD phosphorylation pathway can leverage this compound as a key intermediate to build and screen libraries with the 3,4-dichloro pharmacophore.

Precision Screening Requiring Fully Characterized Starting Material

In assays where trace impurities can confound biological interpretation, the availability of batch-specific QC data (NMR, HPLC, GC) for the target compound from suppliers such as Bidepharm provides a documented purity baseline that supports reproducible results . This level of analytical transparency is particularly critical for hit validation and lead optimization campaigns where compound integrity must be confirmed before committing to SAR cycles.

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